Ethyl 1-methylcyclopentanecarboxylate
Overview
Description
Ethyl 1-methylcyclopentanecarboxylate is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is a derivative of cyclopentane, featuring an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-methylcyclopentanecarboxylic acid or 1-methylcyclopentanone.
Reduction: 1-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methylcyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Industry: This compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methylcyclohexanecarboxylate
- Ethyl 1-methylcyclopropanecarboxylate
- Ethyl 2-isocyanato-3-methylbutanoate
Uniqueness
Ethyl 1-methylcyclopentanecarboxylate is unique due to its specific ring structure and ester functional group, which confer distinct reactivity and properties compared to its analogs. Its five-membered ring provides different steric and electronic effects, influencing its behavior in chemical reactions and applications .
Properties
IUPAC Name |
ethyl 1-methylcyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENVGTVIBNRKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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